4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 182.15 g/mol. This compound is classified under the category of thiolane derivatives, specifically featuring a dioxo group and fluorine substituents. The presence of the carboxylic acid group indicates potential acid-base reactivity and biological activity, making it a subject of interest in various scientific fields.
The synthesis of 4,4-difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process.
The molecular structure of 4,4-difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid features:
The compound's structural representation can be illustrated through its SMILES notation: C(C(=O)O)(F)(F)S(=O)(=O)C
.
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid can participate in several chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for successful transformations.
The mechanism of action for 4,4-difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves several pathways depending on its application:
Data regarding kinetic studies and binding affinities are important for understanding its mechanism in biological contexts.
The physical properties of 4,4-difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound.
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has potential applications in various scientific fields:
Research into these applications continues to expand as new synthetic methods and uses are explored.
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6